Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid
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Overview
Description
Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a synthetic compound used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound’s structure includes a chiral center, making it optically active, and it features a 3,5-dimethoxyphenyl group, which can influence its chemical reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of the propionic acid backbone: The protected amino acid is then coupled with a 3,5-dimethoxyphenyl acetic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions (e.g., piperidine in DMF) to expose the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Free amino acid derivatives after Fmoc deprotection.
Scientific Research Applications
Chemistry
Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is widely used in peptide synthesis as a building block. Its Fmoc-protected amino group allows for sequential addition of amino acids to form peptides and proteins.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine
In medicinal chemistry, peptides synthesized using Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid can be used as therapeutic agents or diagnostic tools. These peptides can be designed to target specific receptors or enzymes involved in disease pathways.
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. It is also used in the production of custom peptides for research and development purposes.
Mechanism of Action
The mechanism of action of peptides synthesized using Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid depends on the specific sequence and structure of the peptide. Generally, these peptides interact with their molecular targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the 3,5-dimethoxyphenyl group can enhance binding affinity and specificity by providing additional interaction sites.
Comparison with Similar Compounds
Similar Compounds
Fmoc-®-3-Amino-3-phenyl-propionic acid: Similar structure but lacks the methoxy groups on the phenyl ring.
Fmoc-®-3-Amino-3-(4-methoxy-phenyl)-propionic acid: Contains a single methoxy group on the phenyl ring.
Fmoc-®-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid: Contains methoxy groups at different positions on the phenyl ring.
Uniqueness
Fmoc-®-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is unique due to the presence of two methoxy groups at the 3 and 5 positions on the phenyl ring. This structural feature can influence the compound’s reactivity and interactions, making it a valuable building block in peptide synthesis with potentially enhanced binding properties.
Properties
IUPAC Name |
(3R)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(13-17)32-2)24(14-25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQPUHLSWLGXSO-XMMPIXPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375915 |
Source
|
Record name | (3R)-3-(3,5-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511272-41-6 |
Source
|
Record name | (3R)-3-(3,5-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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